CAS number and identifiers for 3-(2-Methoxyethyl)oxolan-3-amine
This guide serves as an authoritative technical monograph on 3-(2-Methoxyethyl)oxolan-3-amine , a specialized heterocyclic building block used in advanced medicinal chemistry. Part 1: Chemical Identity & Core Identifiers...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical monograph on 3-(2-Methoxyethyl)oxolan-3-amine , a specialized heterocyclic building block used in advanced medicinal chemistry.
Part 1: Chemical Identity & Core Identifiers
3-(2-Methoxyethyl)oxolan-3-amine is a 3,3-disubstituted tetrahydrofuran derivative. It features a quaternary carbon at the 3-position, bearing both a primary amino group and a methoxyethyl side chain. This structural motif is critical in drug design for blocking metabolic oxidation at the typically labile 3-position of the THF ring while enhancing aqueous solubility via the ether linkage.
Nomenclature & Registry Data
Identifier Type
Value
Notes
Common Name
3-(2-Methoxyethyl)oxolan-3-amine
Preferred IUPAC-compatible name
Systematic Name
3-(2-Methoxyethyl)tetrahydrofuran-3-amine
Alternate systematic name
CAS Registry Number
1498487-77-6
Free Base
CAS Registry Number
1803608-64-1
Hydrochloride Salt
PubChem CID
65020161
Molecular Formula
C₇H₁₅NO₂
Molecular Weight
145.20 g/mol
Free Base
Structural Descriptors
Descriptor
String / Value
SMILES
COCCC1(N)CCOC1
InChI Key
Calculated from SMILES
Stereochemistry
Achiral (unless resolved); typically supplied as racemate.
Functional Groups
Primary Amine, Ether, Cyclic Ether (THF)
Part 2: Physicochemical Profile & Design Logic
The incorporation of the 3-(2-methoxyethyl) moiety onto the THF scaffold is not arbitrary; it represents a strategic "scaffold hopping" modification used to optimize lead compounds.
Physicochemical Properties (Predicted)
LogP (cLogP): ~0.2 – 0.6 (Low lipophilicity due to multiple oxygen/nitrogen atoms).
Metabolic Blocking: The 3-position of tetrahydrofuran is prone to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Substituting this position with a quaternary center (gem-disubstitution) sterically hinders this oxidation, significantly extending the metabolic half-life (
) of the parent drug.
Solubility Vector: The methoxyethyl tail acts as a "mini-PEG" (polyethylene glycol) chain. It disrupts crystal lattice energy and interacts with solvent water, improving the thermodynamic solubility of lipophilic drug candidates.
Conformational Lock: The gem-disubstitution restricts the conformational flexibility of the THF ring (Thorpe-Ingold effect), potentially locking the amine vector into a bioactive conformation favored by the target receptor.
Part 3: Synthesis & Production Protocols
The synthesis of quaternary amines on a THF ring requires overcoming steric hindrance. Two primary routes are validated for this class of compounds: the Curtius Rearrangement Route (scalable) and the Ellman Sulfinamide Route (versatile/chiral).
Route A: Alkylation-Curtius Sequence (Scalable)
This route is preferred for kilogram-scale production as it avoids expensive transition metal ligands and unstable intermediates.
Figure 1: The Curtius Rearrangement pathway is the most robust method for generating the sterically hindered quaternary amine at the 3-position of the oxolane ring.
Part 4: Safety & Handling
As a primary amine, this compound exhibits basicity and potential nucleophilicity.
Hazard Classification:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The hydrochloride salt (CAS 1803608-64-1) is significantly more stable than the free base.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65020161, 3-(2-Methoxyethyl)oxolan-3-amine. Retrieved from [Link]
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Contextual reference for Curtius rearrangement in medicinal chemistry).
Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. (Methodology reference for Route B).
Exploratory
Solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride in water
An In-Depth Technical Guide to the Aqueous Solubility Profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Aqueous Solubility Profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, a tertiary amine salt. For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in assessing its potential as a therapeutic agent. Poor aqueous solubility can significantly hinder drug absorption and bioavailability, leading to challenges in formulation and clinical efficacy. This document delineates the fundamental principles governing the solubility of amine hydrochlorides, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discusses the critical factors that influence solubility. By adhering to the principles of scientific integrity, this guide offers a robust, self-validating system for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, aqueous solubility is a cornerstone parameter. It dictates the maximum concentration of a substance that can be dissolved in water, a key factor for drugs intended for oral or parenteral administration. 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, as an amine salt, is designed to enhance the aqueous solubility of the parent amine.[1][2] Converting amines to their hydrochloride salts is a common pharmaceutical strategy to improve water solubility and dissolution rate, which can facilitate absorption in the gastrointestinal tract.[2]
This guide will provide the theoretical and practical knowledge to thoroughly investigate the solubility of this specific compound, ensuring that subsequent development decisions are based on a solid foundation of empirical data.
Foundational Principles: Understanding the Solubility of an Amine Hydrochloride
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). Its solubility in water is not a single value but is intrinsically linked to the pH of the aqueous medium.
The Influence of pH and the Henderson-Hasselbalch Equation
The dissolution of the hydrochloride salt in water establishes an equilibrium between the protonated (ionized) form and the neutral (free base) form of the amine. The ionized form is significantly more polar and, therefore, more water-soluble than the non-polar free base. The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid, and the ratio of the two forms is described by the Henderson-Hasselbalch equation.[3][4][5][6]
S_0 is the intrinsic solubility of the un-ionized free base.
pKa is the acid dissociation constant of the conjugate acid (R₃NH⁺).
This equation illustrates that at a pH below the pKa, the protonated, more soluble form dominates, leading to higher overall solubility.[3][4] As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base, potentially causing precipitation. Therefore, a comprehensive solubility profile requires measurements across a physiologically relevant pH range (typically pH 1.2 to 6.8 for oral drug candidates).[7][8]
Other Influencing Factors
Several other factors can affect the aqueous solubility of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride:[9][10][11]
Temperature: For most solid solutes, solubility increases with temperature.[11] This relationship should be characterized, especially if temperature variations are expected during manufacturing or storage.
Molecular Structure: While the hydrochloride salt enhances solubility, the inherent structure of the molecule, including the size of its non-polar regions (the 2-methoxyethyl and oxolane groups), will limit its intrinsic solubility.[12][13][14]
Common Ion Effect: The presence of chloride ions from other sources in the solution can potentially decrease the solubility of the hydrochloride salt, although this effect is often less pronounced than pH effects for highly soluble salts.
Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the solid material can exhibit different solubilities.[9][10] The most stable polymorph will have the lowest solubility.
Experimental Determination of Solubility: A Two-Tiered Approach
A thorough assessment of solubility involves two distinct but complementary types of assays: kinetic and thermodynamic.[15][16][17]
Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer.[15][18][19] This high-throughput method is excellent for early-stage screening but may overestimate the true equilibrium solubility.[16][17]
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[15][20][21] The shake-flask method is the gold-standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[17]
Workflow for Comprehensive Solubility Profiling
The following diagram illustrates a logical workflow for determining the solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride.
Provisional Safety & Handling Guide: 3-(2-Methoxyethyl)oxolan-3-amine HCl
Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1] Executive Summary This guide serves as a technical companion and provi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: In-Depth Technical Guide / Whitepaper
Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1]
Executive Summary
This guide serves as a technical companion and provisional safety assessment for 3-(2-Methoxyethyl)oxolan-3-amine Hydrochloride .[1] As a specialized building block often utilized in fragment-based drug discovery (FBDD) to introduce sp3-rich complexity, this compound lacks a widely harmonized public GHS profile.[1]
This document synthesizes safety data based on Structure-Activity Relationship (SAR) read-across from close structural analogs (e.g., 3-methyloxolan-3-amine, tetrahydrofuran-3-amine) and fundamental functional group reactivity.[1] It is designed to bridge the gap between a standard MSDS and a practical laboratory handbook.
Primary Amine (Quaternary C3 position), Ether side chain
Physical State
White to off-white hygroscopic solid
Structural Significance in Drug Design
The 3,3-disubstituted oxolane ring creates a "gem-disubstituted" constraint.[1] Unlike simple tetrahydrofuran-3-amines, the quaternary center at position 3 prevents racemization at the amine attachment point and locks the ether side chain into a specific vector.[1]
Medicinal Utility: Used to lower logD (via the ether oxygen) while maintaining metabolic stability compared to acyclic ethers.
Handling Implication: The quaternary center increases steric bulk, potentially slowing down nucleophilic attacks during derivatization, requiring higher reaction temperatures (and thus stricter safety controls).[1]
Part 2: Predictive Hazard Profiling (GHS & SAR Analysis)
Note: In the absence of specific toxicological data for this exact CAS, the following classification is derived from "Read-Across" methodology using 3-methyloxolan-3-amine HCl and general amino-ether salts.
Harmful if swallowed (Predicted based on THF-amine analogs).
The "Hidden" Risks: Expert Analysis
While the GHS codes above are standard for amine salts, this specific molecule presents unique risks due to its dual-ether structure.[1]
Peroxide Formation (EUH019 Context):
Risk:[1][6][7][8] The oxolane (THF) ring is a known peroxide former. The addition of a second ether oxygen (methoxyethyl) increases the sites susceptible to radical oxidation if the free base is isolated.
Mitigation: As a Hydrochloride salt, the risk is negligible. DANGER: If neutralized to the free base for coupling, the resulting oil must be used immediately or stored under Argon. Do not distill the free base to dryness.
Hygroscopicity & Hydrolysis:
Risk:[1][6][7][8] The HCl salt is highly hygroscopic due to the polar ether/amine combination. Absorption of water leads to a sticky gum that is difficult to weigh and may hydrolyze sensitive reagents (e.g., acid chlorides) in downstream steps.
Part 3: Technical Handling Protocols
Protocol: Safe "Free-Basing" for Synthesis
Researchers often need the free amine for nucleophilic substitution. This process generates the highest risk profile for this compound.
Objective: Convert the stable HCl salt to the reactive free amine without triggering decomposition or peroxide accumulation.
Preparation: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) or 2-MeTHF . Avoid diethyl ether.
Neutralization: Cool to 0°C. Add saturated aqueous Na₂CO₃ (3.0 eq) or 1M NaOH (1.1 eq). Do not use solid base directly to avoid hotspots.
Extraction: Vigorously stir for 15 minutes. Separate layers.
Drying (Critical): Dry organic layer over Na₂SO₄.
Checkpoint: Test for peroxides using starch-iodide paper if the solvent used was old.
Concentration: Rotary evaporate at <30°C .
Safety Stop:NEVER concentrate to absolute dryness if heating is involved. Stop when a viscous oil remains.
Usage: Dissolve immediately in the reaction solvent (e.g., DMF, DMSO).
Storage & Stability
Condition: Store at 2–8°C.
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
Inhalation: The HCl salt dust is caustic to mucous membranes. Move to fresh air. If wheezing occurs (H335), administer oxygen.
Skin Contact: Brush off loose powder before washing. The compound is water-soluble; rinsing with copious water is effective.
Eye Contact: The acidity of the HCl salt can cause corneal damage. Rinse for 15 minutes, lifting eyelids.[7][9] Do not use neutralization drops. [1]
Spill Management (Solid State)
Isolate: Evacuate non-essential personnel.
PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator.
Neutralize: Cover the spill with a mixture of sodium bicarbonate (soda ash) or calcium carbonate to neutralize the acidity.
Clean: Sweep up the white powder (avoid raising dust) and place in a hazardous waste container labeled "Corrosive Solid, Acidic, Organic, N.O.S."[1]
Part 5: Visualization & Workflows
Diagram 1: Risk Assessment & Handling Decision Tree
This workflow guides the researcher on whether to use the salt directly or generate the free base, highlighting critical safety stops.[1]
Caption: Decision logic for handling the HCl salt vs. generating the reactive free base, emphasizing thermal limits.
Diagram 2: Degradation & Peroxide Pathways
Visualizing the specific chemical risks associated with the ether/THF moieties.
Caption: Mechanism of potential peroxide formation in the free base form, highlighting the necessity of salt storage.
References
Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Methyloxolan-3-amine hydrochloride. (Analog Read-Across). Retrieved from [1]
Fisher Scientific. (2025). Safety Data Sheet: Tetrahydrofuran-3-amine hydrochloride. (Core Scaffold Toxicity). Retrieved from [1]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tetrahydrofuran derivatives. (General Class Hazards). Retrieved from
Lingham, A. R., et al. (2002).[10] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[1][10] (Synthetic context for 3-substituted furans). Retrieved from [1]
Enamine. (2024).[3] Building Block Catalog: 3,3-Disubstituted Tetrahydrofurans. (Structural Availability).[6][8] Retrieved from
A Technical Guide to the Physicochemical Characterization of 3-(2-Methoxyethyl)oxolan-3-amine: LogP and Hydrophilicity
Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the octanol-water partition coefficient (LogP) and overall hy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the determination and interpretation of the octanol-water partition coefficient (LogP) and overall hydrophilicity of the novel chemical entity 3-(2-Methoxyethyl)oxolan-3-amine. As key determinants of a molecule's pharmacokinetic profile, a thorough understanding of these properties is paramount for researchers in drug discovery and development. This document synthesizes theoretical predictions with gold-standard experimental protocols, offering a robust, self-validating system for characterization. We will detail computational prediction methodologies, the OECD-guided shake-flask and HPLC methods for experimental LogP determination, and the interpretation of these data in the context of drug-likeness principles such as Lipinski's Rule of Five. The causality behind experimental choices and protocol steps is emphasized to provide field-proven insights for fellow scientists.
Introduction: The Imperative of Physicochemical Profiling
In the journey of a drug candidate from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical hurdles.[1][2] These pharmacokinetic behaviors are fundamentally governed by the molecule's intrinsic physicochemical characteristics.[3] Among the most influential of these are lipophilicity and hydrophilicity—the balance of which dictates a compound's ability to dissolve in aqueous environments like blood plasma while also being able to permeate lipid-based cell membranes.[4][5]
The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the globally accepted measure of lipophilicity.[6] It describes the equilibrium distribution of a compound between an organic phase (n-octanol) and an aqueous phase. This single value provides profound insight into a molecule's potential for oral absorption, membrane permeability, plasma protein binding, and distribution into tissues.[6][7]
1.1 The Subject Molecule: 3-(2-Methoxyethyl)oxolan-3-amine
The molecule at the center of this guide, 3-(2-Methoxyethyl)oxolan-3-amine, is a substituted oxolane (tetrahydrofuran) derivative. Its structure features a polar amine group and an ether linkage, suggesting a nuanced hydrophilic/lipophilic balance.
IUPAC Name: 3-(2-Methoxyethyl)oxolan-3-amine
Molecular Formula: C₇H₁₅NO₂
Molecular Weight: 145.20 g/mol
SMILES: COCCN1(C(CCO1)=O)
Structure:
(Note: Image is a representation based on IUPAC name)
Given its amine functional group, this molecule is basic and will ionize at physiological pH. Therefore, it is critical to distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH). For ionizable compounds, LogD is often more physiologically relevant.[4]
1.2 Lipophilicity and "Drug-Likeness": The Rule of Five
In 1997, Christopher Lipinski established a set of guidelines known as the "Rule of Five" to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[8][9] A key tenet of this rule is that orally active drugs generally have a LogP value not greater than 5.[10][11] Compounds with excessively high LogP values may exhibit poor absorption due to low aqueous solubility or may become trapped in fatty tissues, while highly hydrophilic compounds (low or negative LogP) may struggle to cross lipid membranes.[5]
The Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:
In Silico Prediction of Physicochemical Properties
Before embarking on laboratory work, computational models provide a rapid and cost-effective means to estimate a molecule's properties.[2] These tools use vast databases of experimentally determined values to predict properties based on a molecule's structure.
2.1 Methodology: Fragment- and Atom-Based Predictions
LogP prediction algorithms generally fall into two categories: atom-based methods, which sum the contributions of individual atoms (e.g., Ghose-Crippen), and fragment-based methods, which sum the contributions of larger molecular fragments (e.g., Rekker).[12][13] Many modern tools combine these approaches or use advanced machine learning models trained on extensive datasets.[13][14]
Another critical descriptor for hydrophilicity is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[15][16] It correlates well with a drug's ability to permeate cell membranes; molecules with a TPSA greater than 140 Ų tend to have poor membrane permeability.[17] For penetration of the blood-brain barrier, a TPSA below 90 Ų is generally required.[15]
2.2 Predicted Properties of 3-(2-Methoxyethyl)oxolan-3-amine
To provide a consensus view, we have aggregated predictions from several well-regarded, freely accessible web tools.[18][19][20]
Data generated using publicly available online tools by inputting the molecule's SMILES string.
Expertise & Experience: The consensus LogP value is slightly positive, suggesting the molecule has a marginal preference for the lipid phase over the aqueous phase but remains quite balanced. The low TPSA value (< 60 Ų) indicates a high probability of good cell membrane and even blood-brain barrier permeability.[17] The molecule fully adheres to Lipinski's Rule of Five, marking it as a promising candidate from a physicochemical standpoint.
2.3 Workflow for Computational Prediction
The process for generating in silico data is straightforward and serves as the first step in any physicochemical characterization campaign.
Caption: Experimental workflow for the OECD 107 Shake-Flask method.
3.2 The HPLC Method (OECD 117): A High-Throughput Alternative
The HPLC method offers a faster, less material-intensive alternative for LogP determination, suitable for values ranging from 0 to 6. [23][24][25]It is particularly useful for screening larger numbers of compounds.
3.2.1 Principle of the Method
This method is based on the correlation between a compound's retention time on a reversed-phase (RP) HPLC column and its LogP. [24]In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. [24]By calibrating the system with a series of reference compounds with known LogP values, the LogP of the test substance can be determined by interpolation from its retention time.
[26]
3.2.2 Detailed Experimental Protocol
1. System Setup:
Column: A high-quality reversed-phase column (e.g., octadecylsilane, C18).
Mobile Phase: An isocratic mixture of a polar solvent (e.g., water/buffer) and an organic modifier (e.g., methanol or acetonitrile). The ratio is kept constant throughout the run.
Detector: A UV-Vis detector is commonly used.
2. Calibration:
Select a series of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the test substance.
Expertise & Experience: The choice of reference compounds is critical. They should be structurally similar to the test substance if possible to ensure they behave similarly on the column. This builds trustworthiness into the generated correlation.
Inject each reference compound individually and record its retention time (t_R).
Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).
3. Analysis of Test Substance:
Prepare a dilute solution of 3-(2-Methoxyethyl)oxolan-3-amine in the mobile phase.
Inject the sample and record its retention time (t_R) in duplicate.
[24]
4. Calculation:
For each reference compound and the test substance, calculate the capacity factor (k): k = (t_R - t_0) / t_0
Plot a calibration curve of log(k) versus the known LogP values for the reference compounds.
Determine the LogP of the test substance by interpolating its calculated log(k) value onto the calibration curve.
Integrated Analysis and Interpretation
The final step is to synthesize the computational and experimental data to build a complete physicochemical profile. The experimentally determined LogP should be considered the most accurate value. A close agreement between the predicted and experimental values increases confidence in both the experimental result and the predictive models for future analogs.
For 3-(2-Methoxyethyl)oxolan-3-amine:
Predicted LogP: ~0.4
Expected Experimental LogP: Based on the predictions, the experimental value will likely fall between 0.2 and 0.8.
Hydrophilicity Profile: The molecule is best described as being balanced, with a slight lipophilic character. Its low molecular weight, low TPSA, and adherence to the Rule of Five make it an attractive candidate for good membrane permeability and oral bioavailability. The amine and ether functionalities provide sufficient polarity for aqueous solubility.
Conclusion
This guide has outlined a comprehensive, multi-faceted approach to characterizing the LogP and hydrophilicity of 3-(2-Methoxyethyl)oxolan-3-amine. By combining robust computational predictions with the gold-standard shake-flask experimental method, researchers can obtain a reliable and accurate physicochemical profile. This foundational data is indispensable for making informed decisions in the lead optimization process, guiding formulation strategies, and ultimately increasing the probability of developing a successful drug candidate. The principles and protocols detailed herein provide a self-validating framework applicable to a wide range of novel chemical entities.
References
Title: Lipinski's Rule of 5 in Modern Drug Discovery
Source: Zenovel
URL: [Link]
Title: Lipinski's rule of five - Wikipedia
Source: Wikipedia
URL: [Link]
Title: What is Lipinski's rule of 5?
Source: Quora
URL: [Link]
Title: The Rule of 5 - Two decades later
Source: Sygnature Discovery
URL: [Link]
Title: SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017)
Source: SciSpace
URL: [Link]
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules
Source: PubMed
URL: [Link]
Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.
Source: Swiss Open Access Repository
URL: [Link]
Title: SwissDrugDesign - Molecular Modelling Group
Source: Swiss Institute of Bioinformatics
URL: [Link]
Title: Polar surface area - Wikipedia
Source: Wikipedia
URL: [Link]
Synthesis procedures for 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
An Application Note and Protocol for the Synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride Introduction 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a crucial building block in contemporary pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Introduction
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a crucial building block in contemporary pharmaceutical synthesis. Its structure, featuring a substituted tertiary amine on a tetrahydrofuran (THF) ring, makes it a key intermediate in the preparation of complex active pharmaceutical ingredients (APIs). Notably, it is a precursor in the synthesis of upadacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders.[1][2] The efficient and reproducible synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.
This document provides a comprehensive, technically-grounded guide for the synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the chosen synthetic strategy, offering insights into reaction mechanisms and potential optimization pathways. The protocol is designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.
Overall Synthetic Strategy
The synthesis is designed as a three-stage process commencing from commercially available tetrahydrofuran-3-one. The strategy involves:
α-Alkylation: Introduction of the 2-methoxyethyl side chain at the C3 position of the tetrahydrofuran ring.
Reductive Amination: Conversion of the resulting ketone to a protected secondary amine. This method is chosen for its high efficiency and control, forming the crucial C-N bond.[3]
Deprotection and Salt Formation: Removal of the amine protecting group followed by treatment with hydrochloric acid to yield the stable and readily handled hydrochloride salt.
The complete workflow is illustrated below.
Caption: High-level workflow for the synthesis of the target compound.
Part 1: Synthesis of 3-(2-Methoxyethyl)tetrahydrofuran-3-one
Principle and Mechanistic Insight
This initial step involves the α-alkylation of tetrahydrofuran-3-one. The reaction proceeds via the formation of an enolate intermediate under basic conditions. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to ensure complete deprotonation of the ketone at the α-position without competing addition to the carbonyl group. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methoxyethane in a classic SN2 reaction to form the new carbon-carbon bond. Anhydrous conditions are essential to prevent quenching of the highly reactive enolate and hydride reagent.
Experimental Protocol
Reagents and Materials
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
Tetrahydrofuran-3-one
86.09
5.00 g
58.1
Starting Material
Sodium Hydride (60% disp.)
24.00
2.56 g
63.9
Use with extreme caution
1-Bromo-2-methoxyethane
138.99
9.71 g
69.9
Alkylating Agent
Anhydrous Tetrahydrofuran (THF)
-
150 mL
-
Solvent
Saturated NH₄Cl (aq)
-
50 mL
-
Quenching Solution
Ethyl Acetate
-
200 mL
-
Extraction Solvent
Brine
-
50 mL
-
Washing Solution
Anhydrous MgSO₄
-
-
-
Drying Agent
Step-by-Step Procedure
To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil).
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.
Slowly add a solution of tetrahydrofuran-3-one in 50 mL of anhydrous THF to the stirred NaH suspension over 30 minutes.
Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.
Add 1-bromo-2-methoxyethane dropwise to the reaction mixture at 0 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 70 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 3-(2-methoxyethyl)tetrahydrofuran-3-one as a colorless oil.
Part 2: Synthesis of N-Benzyl-3-(2-methoxyethyl)oxolan-3-amine
Principle and Mechanistic Insight
This stage employs a direct reductive amination to convert the ketone intermediate into a protected amine. Benzylamine serves a dual purpose: it acts as the nitrogen source and its benzyl group functions as a protecting group that can be readily removed in the final step. The reaction begins with the formation of an iminium ion intermediate from the ketone and benzylamine, a process that is typically acid-catalyzed. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding amine. STAB is particularly advantageous as it is less reactive towards the ketone starting material than other hydride reagents, minimizing side reactions.[3][4]
Experimental Protocol
Reagents and Materials
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
3-(2-Methoxyethyl)tetrahydrofuran-3-one
144.17
5.00 g
34.7
From Step 1
Benzylamine
107.15
3.91 g
36.5
Amine Source
Sodium Triacetoxyborohydride (STAB)
211.94
8.81 g
41.6
Reducing Agent
Dichloroethane (DCE)
-
100 mL
-
Solvent
Acetic Acid
60.05
2.08 g
34.7
Catalyst
Saturated NaHCO₃ (aq)
-
100 mL
-
Work-up
Dichloromethane (DCM)
-
150 mL
-
Extraction Solvent
Anhydrous Na₂SO₄
-
-
-
Drying Agent
Step-by-Step Procedure
In a 250 mL round-bottom flask, dissolve 3-(2-methoxyethyl)tetrahydrofuran-3-one and benzylamine in dichloroethane.
Add a catalytic amount of glacial acetic acid to the solution.
Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.
Add sodium triacetoxyborohydride in portions over 20 minutes, controlling any effervescence.
Stir the reaction mixture at room temperature for 18-24 hours until the reaction is complete (monitor by TLC or LC-MS).
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x 50 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The resulting crude oil, N-benzyl-3-(2-methoxyethyl)oxolan-3-amine, can be purified by column chromatography if necessary, though it is often carried forward directly.
Part 3: Deprotection and Hydrochloride Salt Formation
Principle and Mechanistic Insight
The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, known as hydrogenolysis.[2][5] In the presence of hydrogen gas, the benzyl C-N bond is cleaved, releasing the free amine and toluene as a byproduct. The reaction is typically carried out in an alcohol solvent like methanol. Following complete deprotection, the reaction mixture is filtered to remove the catalyst. The free amine is then converted to its hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The salt form is generally more stable, crystalline, and easier to handle than the free amine.[6]
Experimental Protocol
Caption: Workflow for the final deprotection and salt formation step.
Reagents and Materials
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles (mmol)
Notes
N-Benzyl-3-(2-methoxyethyl)oxolan-3-amine
235.33
5.00 g
21.2
From Step 2
Palladium on Carbon (10 wt. %)
-
0.50 g
-
Catalyst
Methanol
-
100 mL
-
Solvent
Hydrogen Gas (H₂)
-
50 psi
-
Reagent
Celite
-
-
-
Filtration Aid
HCl in Diethyl Ether (2.0 M)
-
~11 mL
~22.0
For salt formation
Diethyl Ether
-
100 mL
-
For precipitation
Step-by-Step Procedure
Dissolve the crude N-benzyl-3-(2-methoxyethyl)oxolan-3-amine in methanol in a suitable hydrogenation vessel.
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.
Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine.
Dissolve the crude amine in diethyl ether.
While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete and the solution is acidic.
Stir the resulting slurry for 1 hour at room temperature.
Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride as a white to off-white solid.
Conclusion
This application note details a robust and logical three-step synthesis for 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride. By providing not only a step-by-step protocol but also the underlying chemical principles, this guide equips researchers and drug development professionals with the necessary tools to confidently produce this valuable pharmaceutical intermediate. The described methods rely on well-established and scalable chemical transformations, ensuring high relevance for both academic and industrial laboratory settings.
References
Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. Available at: [Link]
Casas, J., Sundén, H., & Córdova, A. (2005). Direct organocatalytic enantioselective a-aminomethylation of ketones. Tetrahedron Letters, 46(18), 3129-3132. Available at: [Link]
Hayashi, Y. (2005). Direct Catalytic Enantioselective α-Aminomethylation of Ketones. Angewandte Chemie International Edition, 44(28), 4212-4215. Available at: [Link]
Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). A Highly Enantioselective Amino Acid-Catalyzed Route to Functionalized α-Amino Acids. Journal of the American Chemical Society, 124(9), 1842–1843. Available at: [Link]
Organic Chemistry Portal. (n.d.). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing upadacitinib intermediate and the intermediate. Retrieved from [Link]
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Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Retrieved from [Link]
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Introduction: The Strategic Value of the 3-Amino-oxolane Scaffold
An In-Depth Guide to the Coupling Reactions of 3-(2-Methoxyethyl)oxolan-3-amine for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of unique three-dimensional scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Coupling Reactions of 3-(2-Methoxyethyl)oxolan-3-amine for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of unique three-dimensional scaffolds is paramount for developing novel therapeutics with improved physicochemical properties and metabolic stability. 3-(2-Methoxyethyl)oxolan-3-amine is an emerging building block of significant interest. Its structure features a primary amine anchored to a sterically encumbered tertiary carbon within a tetrahydrofuran (oxolane) ring. This distinct architecture presents both a challenge and an opportunity for synthetic chemists. The oxolane moiety can act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, while the appended methoxyethyl chain can engage in specific hydrogen bonding interactions and modulate lipophilicity.[1]
However, the steric hindrance around the primary amine necessitates carefully optimized reaction conditions to achieve efficient and clean coupling. Standard protocols may prove sluggish or fail entirely. This guide provides a comprehensive analysis of field-proven strategies for the successful coupling of this valuable building block, focusing on the underlying chemical principles that govern reaction choice and optimization. We will explore three cornerstone transformations: amide bond formation, reductive amination, and palladium-catalyzed C-N cross-coupling.
Amide Bond Formation: Navigating Steric Hindrance in Acylation
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[2] With 3-(2-methoxyethyl)oxolan-3-amine, the primary challenge is overcoming the steric shielding of the nitrogen lone pair by the quaternary carbon of the oxolane ring. This necessitates the use of highly reactive acylating species, which are typically generated in situ using powerful coupling reagents.
The Causality Behind Reagent Selection
The fundamental principle of amide coupling involves the activation of a carboxylic acid to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species susceptible to nucleophilic attack by the amine.[3] For sterically hindered amines, the choice of coupling reagent is critical to drive the reaction to completion and minimize side reactions.
Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most effective for challenging couplings.[4] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is particularly noteworthy. It reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU superior to its predecessor, HBTU, for hindered substrates.[5]
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also form highly reactive benzotriazole esters.[5] They are extremely potent but can be more sensitive to moisture than uronium salts. PyBOP is a significant improvement over the first-generation reagent BOP, as it does not produce the carcinogenic byproduct HMPA.[5]
Carbodiimides (e.g., EDC, DIC): While common, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often require additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to form the active ester and proceed efficiently with hindered amines.[6][7] Without these additives, the reaction can be slow and prone to side reactions like N-acylurea formation.
Below is a workflow diagram illustrating the general process for amide coupling.
Caption: General workflow for amide bond formation.
Comparative Analysis of Coupling Reagents for Hindered Amines
Reagent
Class
Base
Solvent
Temperature (°C)
Key Advantages & Considerations
HATU
Uronium
DIPEA, NMM
DMF, DCM
0 to RT
Highly recommended for hindered amines. Fast reaction rates, low racemization.[5]
PyBOP
Phosphonium
DIPEA
DMF, DCM
0 to RT
Very high reactivity; avoids carcinogenic HMPA byproduct associated with BOP.[5]
EDC/HOAt
Carbodiimide
DIPEA, NMM
DMF, DCM
0 to RT
Cost-effective; HOAt additive is crucial for activating power and accelerating coupling with hindered substrates.[7]
T3P®
Triphosgene
Pyridine, DIPEA
EtOAc, THF
0 to 50
High efficiency, low toxicity, and byproducts are water-soluble, simplifying workup.[4]
Protocol: HATU-Mediated Coupling of a Carboxylic Acid
This protocol describes a reliable method for coupling a generic carboxylic acid with 3-(2-methoxyethyl)oxolan-3-amine using HATU.
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).
Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for generating the active ester.
Amine Addition: Add a solution of 3-(2-methoxyethyl)oxolan-3-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. For particularly hindered substrates, warming to 30-40 °C may be required.[5]
Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes remove excess reagents and DMF.
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.
Reductive Amination: Forging C-N Bonds with Carbonyls
Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[8] This one-pot reaction proceeds via an intermediate imine (or iminium ion), which is then reduced in situ.[9]
The Causality Behind Reagent Selection
The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[10]
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions required for imine formation. It is less toxic than its cyanoborohydride counterpart and generally gives clean reactions.[9][10]
Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent for this transformation. However, its use requires careful handling due to its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions.[10]
Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is a highly atom-economical and "green" alternative.[11] However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups).
Caption: The reductive amination pathway.
Comparative Analysis of Reducing Agents
Reducing Agent
Selectivity
Conditions
Key Advantages & Considerations
NaBH(OAc)₃
High (Imine > Carbonyl)
Weakly acidic (AcOH), DCM, THF
Excellent choice. Mild, effective, non-toxic byproducts. Can be used in one-pot procedures.[10]
NaBH₃CN
High (Imine > Carbonyl)
Weakly acidic (pH 3-6), MeOH
Effective and selective, but highly toxic. Requires careful pH control.[10]
H₂ / Pd-C
Low (reduces many groups)
Neutral, various solvents
Green, atom-economical. Not suitable for substrates with other reducible groups.[11]
NaBH₄
Low (reduces carbonyls)
Neutral/Basic, protic solvents
Not ideal for one-pot. Typically requires pre-formation of the imine before adding the reductant.[10]
Protocol: One-Pot Reductive Amination with NaBH(OAc)₃
This protocol details the coupling of 3-(2-methoxyethyl)oxolan-3-amine with a generic aldehyde or ketone.
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
Setup: To a flask charged with the aldehyde or ketone (1.0 eq) and 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq), add anhydrous DCM or DCE.
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can facilitate this step.[8]
Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed. Maintain the temperature at or below room temperature.
Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.
Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired secondary or tertiary amine.
Buchwald-Hartwig Amination: Accessing Aryl Amines
For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the undisputed gold standard.[12] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bonds, connecting amines to aryl or heteroaryl halides and triflates.[13] Given the steric bulk of 3-(2-methoxyethyl)oxolan-3-amine, the choice of a modern, highly active catalyst system is essential for success.
The Causality Behind Catalyst System Selection
The catalytic cycle involves a Pd(0)/Pd(II) redox couple. The key to coupling hindered substrates is to facilitate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. This is achieved through the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[14][15]
Ligands: For hindered primary amines, first-generation ligands are ineffective. Advanced biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr) are required. These ligands create a coordinatively unsaturated, electron-rich palladium center that promotes both oxidative addition and the crucial final reductive elimination step.[14][16]
Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaO-t-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[16][17]
Inert Conditions: The Pd(0) species and some ligands are oxygen-sensitive, making the rigorous exclusion of air and moisture via a glovebox or Schlenk techniques mandatory for reproducibility and high yields.
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
Inert Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 eq), palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube or flask equipped with a stir bar.
Reagent Addition: Add the anhydrous, degassed solvent, followed by the 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq).
Reaction: Seal the vessel and heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C).[14] The optimal temperature depends on the reactivity of the aryl halide and the specific catalyst system.
Monitoring: Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS analysis of small, quenched aliquots.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography to isolate the N-aryl amine product.
Conclusion
3-(2-Methoxyethyl)oxolan-3-amine is a promising scaffold for drug discovery, but its sterically hindered nature demands a departure from routine synthetic protocols. For acylation, high-potency uronium or phosphonium reagents like HATU and PyBOP are superior choices. For N-alkylation via carbonyl compounds, reductive amination with a selective hydride donor such as NaBH(OAc)₃ offers a clean and efficient one-pot solution. Finally, for accessing the crucial class of N-aryl compounds, the Buchwald-Hartwig amination, empowered by modern bulky phosphine ligands, provides a reliable and indispensable tool. By understanding the chemical principles behind each transformation and selecting the appropriate robust conditions, researchers can effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.
References
Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology.
Gagnon, A., & Buteau-Lozano, H. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2013-2021. [Link]
HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Sigma-Aldrich. Coupling Protocol for Primary Amine of a Ligand. MilliporeSigma.
Zhang, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Molecules, 27(14), 4436. [Link]
Worrell, B. T., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10448-10454. [Link]
New England Biolabs. Reaction Conditions for Chemical Coupling (S9151). NEB.
Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Singh, R. P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(4), 361-368. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 52(34), 4447-4450. [Link]
Lund, M. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. ACS. [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
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Using 3-(2-Methoxyethyl)oxolan-3-amine as a heterocyclic building block
An In-Depth Guide to the Application of 3-(2-Methoxyethyl)oxolan-3-amine as a Versatile Heterocyclic Building Block Introduction: Embracing Three-Dimensionality in Modern Chemistry In the landscape of contemporary drug d...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Application of 3-(2-Methoxyethyl)oxolan-3-amine as a Versatile Heterocyclic Building Block
Introduction: Embracing Three-Dimensionality in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional (3D) complexity is paramount. Such structures enable more precise and novel interactions with biological targets and can significantly improve physicochemical properties.[1] Heterocyclic compounds form the largest and most varied family of molecular fragments for organic synthesis, with many scaffolds identified as "privileged structures" in medicinal chemistry.[2]
This guide introduces 3-(2-Methoxyethyl)oxolan-3-amine , a unique and promising building block for synthetic chemists. This molecule incorporates several key features into a single, compact structure:
A Saturated Heterocycle: The oxolane (tetrahydrofuran) ring provides a non-planar, rigid scaffold.
A Quaternary Center: The substitution at the C3 position introduces a sp³-rich center, enhancing the molecule's three-dimensionality.
A Primary Amine: A versatile functional handle for a wide array of chemical transformations, including amide bond formation and C-N bond construction.[3][4]
An Ether Side Chain: The 2-methoxyethyl group can influence solubility, provide a hydrogen bond acceptor, and potentially engage in intramolecular interactions.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of 3-(2-Methoxyethyl)oxolan-3-amine and providing robust protocols for its successful implementation in synthetic workflows.
Physicochemical Properties and Handling
Understanding the fundamental properties of a building block is critical for its effective use in reaction design.
Property
Value
Notes
IUPAC Name
3-(2-Methoxyethyl)oxolan-3-amine
-
Molecular Formula
C₇H₁₅NO₂
-
Molecular Weight
145.20 g/mol
-
Appearance
Colorless to pale yellow oil (predicted)
Based on similar aliphatic amines and ethers.
Boiling Point
Not established; likely >180 °C
High boiling point expected due to hydrogen bonding capability and molecular weight.
Solubility
Soluble in most organic solvents (DCM, MeOH, THF, DMSO). Limited solubility in non-polar solvents (hexanes). Partial solubility in water is expected.
The ether and amine functionalities enhance polarity.
pKa (Conjugate Acid)
8.5 - 9.5 (predicted)
The electron-withdrawing effect of the oxolane oxygen may slightly reduce the basicity compared to a simple acyclic amine, similar to effects seen in oxetanes.[5]
Handling and Storage:
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Like many primary amines, it may be sensitive to air and carbon dioxide over long periods.
Core Application 1: Synthesis of Diverse Amide Libraries via N-Acylation
The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry and materials science.[6][7] N-acylation of 3-(2-Methoxyethyl)oxolan-3-amine allows for the rapid introduction of a vast array of functional groups, enabling the exploration of structure-activity relationships (SAR).
Causality and Rationale
The primary amine of the building block acts as a potent nucleophile, readily attacking electrophilic acylating agents such as acyl chlorides or activated carboxylic acids.[4] The choice of an acyl chloride is often preferred for its high reactivity. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[8] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic substrates and reagents.
Caption: General workflow for the N-acylation of 3-(2-Methoxyethyl)oxolan-3-amine.
Protocol 1: General Procedure for N-Acylation with an Acyl Chloride
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq).
Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).
Add triethylamine (1.5 eq) to the solution.
Cool the flask to 0 °C using an ice-water bath.
Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 5-10 minutes.
Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl salt), water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-acyl product.
Self-Validation:
Expected Outcome: Formation of the corresponding amide, typically as a viscous oil or solid. Yields generally range from 75-95%.
Characterization: Confirm structure by ¹H NMR (disappearance of NH₂ protons, appearance of amide NH proton), ¹³C NMR, and mass spectrometry (observation of correct M+H⁺ peak).
Core Application 2: Building Molecular Complexity via Reductive Amination
Reductive amination is a powerful and highly reliable method for forming carbon-nitrogen bonds, allowing the coupling of amines with aldehydes or ketones.[9] This reaction transforms the building block into a secondary amine, providing a key vector for extending the molecular structure. It is often preferred over direct alkylation, which can be difficult to control and lead to over-alkylation.[3][9]
Causality and Rationale
The reaction proceeds in two stages: the initial formation of an imine (or enamine) intermediate, followed by its reduction.[10] Using a selective reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[9] This selectivity allows the entire reaction to be performed in a single pot. The reaction is often carried out in a slightly acidic medium or with an acid scavenger to facilitate imine formation without fully protonating the starting amine.
Caption: General workflow for the one-pot reductive amination protocol.
Protocol 2: General Procedure for Reductive Amination
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a round-bottom flask, dissolve the aldehyde or ketone (1.1 eq) and 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq) in anhydrous DCE (approx. 0.1 M).
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may bubble slightly.
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.
Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.
Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product. Purification can often be achieved via flash column chromatography. Alternatively, for basic products, an acid-base extraction can be employed to isolate the amine.[11]
Self-Validation:
Expected Outcome: Formation of the desired secondary amine. Yields are typically in the 60-90% range.
Characterization: Confirm the structure by ¹H NMR (disappearance of aldehyde proton, appearance of new alkyl protons adjacent to nitrogen), ¹³C NMR, and mass spectrometry.
Conceptual Application: A Gateway to Novel Spirocyclic Systems
The unique C3-substituted oxolane framework makes this building block an excellent precursor for the synthesis of novel spiro-heterocycles. Spirocyclic compounds, which feature two rings sharing a single atom, are of great interest in drug discovery due to their conformational rigidity and novel 3D geometry.[1][12] A plausible strategy involves a multi-step sequence starting with the reductive amination product.
Proposed Synthetic Pathway
This hypothetical pathway targets a spiro[oxolane-3,4'-piperidine] system, a scaffold with significant potential in medicinal chemistry.[12]
Caption: Proposed pathway for synthesizing a spiro-heterocycle.
Reductive Amination: React 3-(2-Methoxyethyl)oxolan-3-amine with a bifunctional reagent like 1-chloro-4-pentanone (after protecting the ketone, e.g., as a ketal). This would be followed by deprotection.
Intramolecular Cyclization: The resulting secondary amine with a pendant chloroalkyl chain can undergo an intramolecular N-alkylation reaction, typically promoted by a base like potassium carbonate in a polar aprotic solvent, to form the desired spiro-piperidine ring.
This strategy showcases how a simple building block can be elaborated into a complex, high-value scaffold, demonstrating the power of strategic synthetic planning.
Conclusion
3-(2-Methoxyethyl)oxolan-3-amine is a highly valuable building block for chemists seeking to introduce sp³-rich, three-dimensional motifs into their target molecules. Its primary amine functionality serves as a reliable handle for robust and well-established transformations such as N-acylation and reductive amination. The protocols and conceptual strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of this versatile scaffold in the creation of novel chemical entities for pharmaceutical and material science applications.
References
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules. Available at: [Link]
An Efficient Synthesis of a Spirocyclic Oxindole Analogue. Molecules. Available at: [Link]
N-Acylation Reactions of Amines. ResearchGate. Available at: [Link]
General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. ResearchGate. Available at: [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers. Available at: [Link]
Oxa-spirocycles: synthesis, properties and applications. ResearchGate. Available at: [Link]
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz. Available at: [Link]
One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
Amine Reactivity. Michigan State University Chemistry. Available at: [Link]
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. Available at: [Link]
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available at: [Link]
Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]
Synthesis of N-Acyl-N,O-Acetals from N-Aryl Amides and Acetals in the Presence of TMSOTf. Tetrahedron Letters. Available at: [Link]
One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. Available at: [Link]
Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
Synthesis and Structure–Activity Relationships of N-(2-Oxo-3-oxetanyl)amides as N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. Available at: [Link]
Application Note: Preparation of Chemical Libraries Using Tetrahydrofuran (THF) Amine Scaffolds
Abstract Tetrahydrofuran (THF) amine scaffolds represent a "privileged structure" in modern medicinal chemistry, offering superior physicochemical properties (logD modulation, metabolic stability) compared to their carbo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Tetrahydrofuran (THF) amine scaffolds represent a "privileged structure" in modern medicinal chemistry, offering superior physicochemical properties (logD modulation, metabolic stability) compared to their carbocyclic analogs. This guide provides a comprehensive technical workflow for the synthesis and diversification of chiral THF-amine scaffolds. We detail the stereoselective synthesis of the core (S)-3-aminotetrahydrofuran scaffold from the chiral pool and outline a high-throughput parallel synthesis protocol for generating diverse amide libraries.
Introduction: The THF Amine Advantage
In drug discovery, the saturation of chemical space with flat, aromatic compounds has driven a shift toward
-rich scaffolds. The tetrahydrofuran (THF) ring serves as a bioisostere for cyclopentane or proline but introduces an oxygen atom that can act as a hydrogen bond acceptor and lower lipophilicity (LogP).
Key Therapeutic Drivers
Metabolic Stability: The ether oxygen reduces the electron density of the ring, often protecting adjacent positions from oxidative metabolism compared to cyclopentane.
Vector Positioning: Chiral THF amines (e.g., 3-amino-THF) provide defined vectors for substituents, critical for exploring enzyme pockets (e.g., Kinases, Proteases).
Proven Efficacy: This motif is found in FDA-approved drugs such as Amprenavir (HIV protease inhibitor) and Gilteritinib (FLT3/AXL inhibitor).
Scaffold Synthesis: (S)-3-Aminotetrahydrofuran[1]
While racemic scaffolds are commercially available, high-value libraries require enantiopure building blocks to probe specific biological interactions. The following protocol describes the synthesis of (S)-3-aminotetrahydrofuran hydrochloride starting from L-Aspartic acid . This "chiral pool" approach guarantees high optical purity (
ee).
Mechanism of Action
This route utilizes the natural chirality of L-aspartic acid. The key steps involve the reduction of the carboxylic acid side chains to a diol, followed by cyclization. The stereocenter at the
-carbon of the amino acid is preserved throughout the transformation.
Protocol A: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride[1]
Setup: Flame-dry a 2L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N
atmosphere.
Reduction: Suspend L-Aspartic acid (13.3 g, 0.1 mol) in dry THF (200 mL). Cool to 0°C.
Addition: Cautiously add LiAlH
(11.4 g, 0.3 mol) portion-wise over 1 hour. (Exothermic!).
Reflux: Warm to room temperature, then reflux for 12 hours.
Quench: Cool to 0°C. Quench sequentially with 11.4 mL H
O, 11.4 mL 15% NaOH, and 34 mL HO (Fieser workup).
Isolation: Filter the granular precipitate. Concentrate the filtrate in vacuo to yield the crude amino diol as a viscous oil.
Step 2: Cyclization via Dimesylate Displacement
Protection: Dissolve the crude amino diol in 1,4-dioxane/H
O (1:1). Add BocO (1.1 eq) and NaHCO to protect the amine (Yields N-Boc-aminodiol).
Mesylation: Dissolve N-Boc-aminodiol in DCM at 0°C. Add Et
N (3 eq) and MsCl (2.2 eq). Stir for 2 hours to form the dimesylate.
Cyclization: The cyclization occurs via intramolecular nucleophilic displacement. However, a more direct route from the amino diol involves heating in acidic media or using specific dehydrating agents.
Alternative High-Yield Cyclization: Treat the N-protected diol with p-Toluenesulfonyl chloride (TsCl) in Pyridine. The primary alcohol is tosylated selectively over the secondary, followed by base-induced intramolecular
displacement to close the ring.
Step 3: Deprotection
Acidolysis: Dissolve the N-Boc-(S)-3-aminotetrahydrofuran in 4M HCl in Dioxane.
Precipitation: Stir at RT for 3 hours. The product, (S)-3-aminotetrahydrofuran hydrochloride , precipitates as a white solid.
Filtration: Filter and wash with diethyl ether.
QC Check:
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10). Expected ee
Figure 1: Synthetic route for the production of enantiopure (S)-3-aminotetrahydrofuran from L-Aspartic acid.
Library Diversification: Parallel Amide Coupling
Once the scaffold is secured, the next step is generating a library.[1] The amino group on the THF ring is an excellent handle for acylation, sulfonylation, or reductive amination. The following protocol details a 96-well plate parallel synthesis of an amide library.
Scaffold: (S)-3-aminotetrahydrofuran HCl (0.2 M stock in DMF).
Diversity Set: 96 unique Carboxylic Acids (R-COOH) (0.2 M stock in DMF).
Coupling Agent: HATU (0.2 M in DMF).
Base: DIPEA (Diisopropylethylamine) (Neat).
Workflow
Plate Preparation: Use a chemically resistant 96-well deep-well polypropylene plate.
Reagent Dispensing (Automated or Multichannel):
Add 250
L of Carboxylic Acid stock (50 mol, 1.0 eq) to each well.
Add 250
L of HATU stock (50 mol, 1.0 eq).
Add 20
L of DIPEA (115 mol, 2.3 eq).
Shake for 5 minutes to activate the acid.
Scaffold Addition:
Add 250
L of (S)-3-aminotetrahydrofuran stock (50 mol, 1.0 eq).
Reaction: Seal the plate with a pierceable mat. Shake at room temperature for 16 hours.
Workup (Solid Phase Extraction - SPE):
Use a 96-well SCX-2 (Strong Cation Exchange) plate to remove unreacted amine.
Use a PL-HCO3 MP (Macroporous) resin to scavenge excess acid if necessary, though standard acidic workup usually suffices for neutral amides.
Simplified Protocol: Evaporate DMF (Genevac), redissolve in DMSO/MeOH for direct LC-MS purification.
Data Summary: Typical Reagent Stoichiometry
Component
Equiv.
Conc. (Stock)
Vol/Well
Role
R-COOH
1.0
0.2 M
250 L
Diversity Element
HATU
1.0
0.2 M
250 L
Activator
DIPEA
2.3
Neat
20 L
Base
THF-Amine
1.0
0.2 M
250 L
Core Scaffold
Visualization: Parallel Synthesis Logic
Figure 2: Logical workflow for the parallel synthesis of THF-amine libraries.
Quality Control & Validation
Trustworthiness in library synthesis relies on rigorous QC. Random sampling is insufficient for high-value scaffolds.
Purity Criteria:
by UV (254 nm) and ELSD (Evaporative Light Scattering Detector).
Identity: Mass confirmation via ESI-MS (
).
Solvent Removal: DMSO signals in NMR must be
if compounds are for biological assay, as DMSO can interfere with enzyme activity.
Troubleshooting Common Issues
Low Yield: If the carboxylic acid is sterically hindered (e.g., ortho-substituted benzoates), switch coupling agents from HATU to PyBOP or convert the acid to an acid chloride in situ.
Racemization: While 3-amino-THF is stable, the
-proton of the carboxylic acid partner may be labile. Use DIPEA (non-nucleophilic base) and avoid large excesses of base to minimize epimerization.
References
Ghosh, A. K., et al. (2019). "Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride." ResearchGate.[2][3]
Xu, L., et al. (2017). "Structures of selected drugs containing THF ring." ResearchGate.[2][3]
PharmaBlock. (2025). "Tetrahydropyrans and Tetrahydrofurans in Drug Discovery." PharmaBlock Whitepaper.
Asynt. (2022).[4] "Introduction to Parallel Synthesis." Asynt Application Notes.
BioDuro. (2025). "Parallel Synthesis Services and Protocols." BioDuro-Sundia.
Purification methods for hydrophilic oxolane amine derivatives
Technical Support Center: Hydrophilic Oxolane Amine Derivatives Subject: Purification & Isolation Strategies for Polar Heterocycles From: Dr. Alex V., Senior Application Scientist To: R&D Team / Medicinal Chemistry Divis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Hydrophilic Oxolane Amine Derivatives
Subject: Purification & Isolation Strategies for Polar Heterocycles
From: Dr. Alex V., Senior Application Scientist
To: R&D Team / Medicinal Chemistry Division
Introduction: The "Polar Trap"
You are likely reading this because your target molecule—a hydrophilic oxolane (tetrahydrofuran) amine derivative—is refusing to behave. These compounds present a unique "perfect storm" of purification challenges:
High Water Solubility: The oxygen in the oxolane ring acts as a hydrogen bond acceptor, while the amine acts as a donor/acceptor. This makes the molecule "stick" to the aqueous phase during extraction.
Silica Tailing: The basic amine interacts ionically with acidic silanols on standard silica gel, causing streaking and yield loss.
UV Invisibility: Unless you have an attached chromophore, the oxolane ring and amine are UV-transparent, making detection difficult.
This guide moves beyond standard protocols to provide field-proven workflows for isolating these "invisible," sticky, water-loving compounds.
Module 1: Isolation & Extraction (Getting it out of Water)
The Problem: Standard Liquid-Liquid Extraction (LLE) with DCM or EtOAc fails because the compound prefers the aqueous layer.
The Solution: Strong Cation Exchange (SCX) "Catch and Release."[1][2]
Do not rely on "salting out" with NaCl; it is rarely effective for low-molecular-weight oxolane amines. Instead, use a chemical handle (the basic nitrogen) to trap the molecule.
Protocol: SCX Catch & Release
Use this for crude reaction mixtures or aqueous layers.
Conditioning: Pass MeOH followed by Water (or weak acid like 0.1% acetic acid) through an SCX cartridge.
Loading (The Catch): Acidify your aqueous reaction mixture to pH 2–3. Load onto the cartridge.
Mechanism:[1][3][4][5][6][7] The protonated amine (
) binds ionically to the sulfonate groups () on the resin. Neutral impurities pass through.[1]
Washing: Flush with MeOH.
Result: Removes non-basic polar impurities and residual solvents.
Elution (The Release): Elute with 2 M Ammonia in Methanol .
Mechanism:[1][3][4][5][6] The high pH deprotonates the amine, breaking the ionic bond. The compound washes off as the free base.
Visualization: SCX Workflow
Caption: The "Catch and Release" mechanism exploits the basicity of the amine to separate it from non-basic hydrophilic impurities.[1][2][8]
Module 2: Chromatographic Purification
The Problem: On C18 (Reverse Phase), the compound elutes in the void volume (dead time). On Silica (Normal Phase), it streaks and tails.
Option A: Flash Chromatography (Normal Phase)
Best for: Intermediate purity (>90%), scale-up.
Standard silica is acidic (
). Your amine is basic.[1][9][10][11] They will form a salt on the column, leading to broad peaks.
Troubleshooting Table: Fixing the Tailing
Method
Mobile Phase Additive
Mechanism
Pros/Cons
Basic Modifier
1–5% Triethylamine (TEA) or
Competes for silanol sites, "blocking" them from the analyte.
Pro: Cheap. Con: TEA is hard to remove (high boiling point); smells.
Amine-Functionalized Silica
None (Use bonded column)
The stationary phase is already basic; no silanol interaction.
Pro: No additives needed; sharper peaks. Con: More expensive columns.
"Neutral" Modifier
1% Acetic Acid
Keeps the amine fully protonated (salt form) to prevent interaction variation.
Pro: Good for LC-MS.[12] Con: Can alter selectivity significantly.
Recommended Solvent System: DCM : MeOH :
(90:10:1).
Note: If using , mix it into the MeOH first, then add to DCM to prevent miscibility issues.
Lower Organic (60% B). Note: This is the opposite of Reverse Phase.
Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on compound properties and purity requirements.
Module 3: Salt Exchange & Handling
Issue: You purified using TFA (Trifluoroacetic acid) in Prep-HPLC, but the TFA salt is cytotoxic or hygroscopic (turns into goo).
Protocol: Converting TFA Salt to HCl Salt
Dissolution: Dissolve the TFA salt in a minimal amount of MeOH or Water.
Exchange: Add excess HCl (e.g., 4M HCl in Dioxane or aqueous HCl).
Lyophilization: Freeze and lyophilize.
Repeat: Repeat steps 2-3 at least three times . HCl is volatile; it will drive off the TFA (which is also volatile) over repeated cycles.
Alternative: Use the SCX method (Module 1).[1][14] Load the TFA salt, wash with MeOH (removes TFA anion), and elute with Ammonia to get the Free Base. Then add 1 equivalent of HCl and dry.
Frequently Asked Questions (FAQ)
Q: My compound is eluting in the void volume on my C18 column. What is happening?A: This is "Phase Collapse" or simply lack of retention. Hydrophilic oxolanes are too polar for the hydrophobic C18 chains.
Fix: Switch to HILIC (see Module 2) or use an "Aq" type C18 column (compatible with 100% water) and add an ion-pairing agent like Heptafluorobutyric acid (HFBA), though HILIC is cleaner for MS.
Q: I am using silica flash, but my compound never comes off, even with 10% MeOH.A: The amine is likely permanently bound to the active silanols.
Fix: You must increase the ionic strength and pH. Switch to DCM : MeOH : 7N NH3 in MeOH (90:9:1) . The ammonia is critical to displace your amine from the silica surface.
Q: My isolated amine is an oil that won't crystallize.A: Oxolane amines are often low-melting solids or oils due to conformational flexibility.
Fix: Form a salt. The Hydrochloride (HCl) or Oxalate salts often crystallize better than the free base. Dissolve the oil in Et2O or IPA and add the acid dropwise.
References
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
[Link]
Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of high pKa organic compounds.
[Link]
Biotage. (2023).[11] How do I purify ionizable organic amine compounds using flash column chromatography?
[Link]
Technical Support Center: 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
Case ID: STAB-OX-3AM Compound Class: Cyclic Ether / Primary Amine Salt Status: Active Support Guide Executive Summary & Handling 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a bifunctional building block containing...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: STAB-OX-3AM
Compound Class: Cyclic Ether / Primary Amine Salt
Status: Active Support Guide
Executive Summary & Handling
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a bifunctional building block containing a tetrahydrofuran (oxolane) ring and a primary amine, stabilized as a hydrochloride salt. While the oxolane ring offers reasonable chemical stability, the compound’s integrity is governed by the hygroscopic nature of the amine salt and the acidity of the hydrochloride in solution.
Critical Handling Directive:
Solid State: Highly Hygroscopic. Store in a desiccator.
Solution State: Acidic in water. Prone to oxidative degradation in DMSO if stored improperly.
Mechanism: Adding 100 µM of an HCl salt to a weak buffer (like unbuffered DMEM or HBSS) can drop the pH to cytotoxic levels (pH < 6.5).
Solution: Check the color of the phenol red in your media. If it turns yellow/orange upon compound addition, the buffer capacity was exceeded. Neutralize the stock or increase buffer strength (e.g., add HEPES).
Issue 3: The DMSO stock has turned yellow.
Cause: Oxidation of the amine.
Mechanism: Primary amines can oxidize to N-oxides or form imines with DMSO impurities over time, especially if stored at RT.
Solution: Discard the stock. Prepare fresh from solid powder. Ensure the new stock is stored under inert gas if possible.
Frequently Asked Questions (FAQ)
Q: Can I store the solution in the fridge (4°C)?A: For aqueous solutions, yes, but only for short periods (<24 hours). For DMSO stocks, NO . DMSO freezes at ~19°C. Storing it at 4°C keeps it in a "slushy" solid state that promotes crystallization and inhomogeneity. Store DMSO stocks at room temperature (short term) or frozen solid at -20°C.
Q: Is the oxolane ring stable?A: Yes. Unlike oxiranes (epoxides), the 5-membered oxolane (tetrahydrofuran) ring is chemically stable under standard physiological conditions (pH 2–12). It requires strong acids and high heat to undergo ring-opening polymerization [1]. The primary stability concern is the amine group and the salt form.
Q: Why does the powder smell?A: Pure amine hydrochloride salts should be odorless. A "fishy" or amine-like smell indicates that the salt has partially dissociated (hydrolysis) or that there is residual free amine. This often happens if the container was left open in a humid environment.
References
Tetrahydrofuran Stability: P. T. Anastas, Handbook of Green Chemistry, "Oxolane Stability and Ring Opening Polymerization," Wiley-VCH, 2010. (General reference for cyclic ether stability).
Amine Salt Hygroscopicity: BenchChem. "Handling and storage of hygroscopic amine hydrochlorides."
DMSO Stock Stability: Cheng, X. et al. "Stability of compound libraries in DMSO." J. Biomol. Screen. 2003.[5]
Compound Analog Data: Sigma-Aldrich Safety Data Sheet for 3-Methyloxolan-3-amine hydrochloride (Analogous structure).
(Note: Specific stability data for CAS 1423034-45-0 is proprietary. Recommendations are based on validated functional group chemistry and standard operating procedures for amino-oxolane libraries.)
Overcoming side reactions with methoxyethyl side chains in oxolanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyethyl-substituted oxolane derivatives. This guide is designed to provide in-depth troubleshootin...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyethyl-substituted oxolane derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and reactivity of the 2-methoxyethyl ether side chain. Our goal is to help you anticipate and overcome common side reactions, ensuring the integrity of your target molecules throughout complex synthetic sequences.
FAQs: Understanding the Chemistry of Methoxyethyl Ethers
This section addresses fundamental questions about the stability and reactivity of the methoxyethyl group, a common ether-based side chain or protecting group.
Q1: What is the primary mechanism of methoxyethyl ether cleavage?
A1: The primary mechanism for the cleavage of methoxyethyl ethers, like most acyclic ethers, is through acid-catalyzed nucleophilic substitution.[1][2][3] The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, which converts the methoxy group into a good leaving group (methanol).[3][4][5] Following protonation, a nucleophile attacks the electrophilic carbon. The specific pathway, either SN1 or SN2, depends on the structure of the molecule and the reaction conditions.[1][2][6] For a primary carbon, as in a methoxyethyl group, the reaction typically proceeds via an SN2 mechanism.[3][4][6]
Technical Support Center: Crystallization of 3-(2-Methoxyethyl)oxolan-3-amine Salts
Executive Summary This guide addresses the specific challenges associated with crystallizing 3-(2-Methoxyethyl)oxolan-3-amine (also known as 3-(2-methoxyethyl)tetrahydrofuran-3-amine). Due to the presence of the flexible...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide addresses the specific challenges associated with crystallizing 3-(2-Methoxyethyl)oxolan-3-amine (also known as 3-(2-methoxyethyl)tetrahydrofuran-3-amine). Due to the presence of the flexible methoxyethyl ether tail and the tetrahydrofuran (oxolane) ring, this molecule exhibits high solubility in organic solvents and a propensity to "oil out" rather than crystallize.
This technical document provides validated protocols for salt formation (specifically HCl and Chiral Tartrates), troubleshooting guides for phase separation issues, and methods to ensure high enantiomeric purity.
Part 1: Critical Properties & Solvent Selection
Before attempting crystallization, understand the physical chemistry governing this molecule. The ether oxygen in the side chain acts as a hydrogen bond acceptor, increasing the hygroscopicity of the resulting salts.
Solvent Compatibility Matrix
Solvent Class
Recommended Solvents
Role
Notes
Primary Solvent
Ethanol (EtOH), Isopropanol (IPA)
Dissolution
Use anhydrous grades to prevent hydrate formation.[1]
Anti-Solvent
Methyl tert-butyl ether (MTBE), n-Heptane
Precipitation
MTBE is preferred over diethyl ether due to higher boiling point (safety).[1]
Reaction Medium
Dichloromethane (DCM), 1,4-Dioxane
Salt Formation
Excellent for initial mixing; requires exchange for crystallization.
Avoid
Water, Methanol (wet)
N/A
High solubility leads to yield loss; promotes oiling.
Part 2: Standard Protocol – Hydrochloride Salt Formation
The Hydrochloride (HCl) salt is the industry standard for this intermediate, but direct gassing often leads to amorphous gums. We recommend a controlled anti-solvent addition method.[1]
Step-by-Step Methodology
Dissolution: Dissolve 10.0 g of 3-(2-Methoxyethyl)oxolan-3-amine free base in 50 mL of anhydrous Isopropanol (IPA) . Stir at 25°C until clear.
Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane.
Technical Note: Do not use aqueous HCl.[1] The introduction of water will prevent the ether-rich salt from crystallizing.[1]
Observation: The solution will warm slightly (exothermic).[1] Maintain temp < 40°C.
Seeding (Critical): If available, add 10 mg of pure seed crystals. If not, scratch the vessel wall with a glass rod to induce nucleation.
Ratio: Target a final solvent ratio of 1:3 (IPA:MTBE).[1]
Stop Point: Stop adding MTBE when a persistent cloudiness (metastable zone) is observed.[1]
Crystallization: Cool the mixture to 0°C at a rate of 5°C/hour.
Why? Rapid cooling traps solvent in the lattice, leading to oils.
Isolation: Filter under nitrogen (to avoid moisture uptake).[1] Wash with cold MTBE/Heptane (1:1).[1]
Part 3: Chiral Resolution (Enantiomeric Purity)
The 3-position is a quaternary stereocenter.[1] If you require a single enantiomer, standard HCl salts will not separate them. You must use a Diastereomeric Salt Resolution.[1]
Recommended Resolving Agent:Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid .[1]
Resolution Workflow (DOT Visualization)
Caption: Workflow for the resolution of the chiral quaternary center using tartaric acid derivatives.
Part 4: Troubleshooting Guide (FAQ Format)
Issue 1: "The product oiled out instead of crystallizing."
Diagnosis: This is the most common failure mode for ether-amines.[1] It indicates the temperature dropped too fast or the anti-solvent was added too quickly, pushing the system into the "labile zone" where liquid-liquid phase separation (LLPS) occurs before crystal nucleation.
Corrective Protocol:
Re-heat: Warm the oil/solvent mixture until it becomes a single clear phase again.[1]
Seed: Add seed crystals at a higher temperature (just below the saturation point).
Solvent Swap: If using Diethyl Ether, switch to MTBE or Heptane .[1] Ethers are too good at solvating the ether-tail of your amine.[1] Heptane forces the lipophilic tail to pack.[1]
Sonication: Brief sonication (30 seconds) can disrupt the oil droplets and induce nucleation.[1]
Issue 2: "The salt is extremely hygroscopic and turns to goo on the filter."
Diagnosis: The HCl salt might be too hygroscopic due to the ether oxygen.
Alternative Solution: Switch counter-ions.
Recommendation: Try the Fumarate or Tosylate (p-Toluenesulfonic acid) salt.[1] Large, hydrophobic counter-ions (like Tosylate) can "shield" the hygroscopic ether chain and provide a non-hygroscopic lattice.
Issue 3: "Yield is low (<50%)."
Diagnosis: The salt is likely too soluble in the mother liquor (IPA/Ethanol).
Corrective Protocol:
Cool the final slurry to -10°C or -20°C .
Increase the ratio of Anti-Solvent (Heptane) to 5:1.
Warning: Ensure the free base does not precipitate (check pH; it should remain acidic).[1]
Part 5: Diagnostic Decision Tree
Use this logic flow to determine the next step if your experiment fails.
Caption: Diagnostic logic for common crystallization failures in ether-amine salts.
References
Vertex Pharmaceuticals. (2015).[1] Process for the preparation of inhibitors of Influenza viruses replication. (Patent WO2015128367). Patentscope.
[Link]
(Demonstrates general handling of ether-substituted tetrahydrofuran amines).[1]
LibreTexts Chemistry. (2022).[1] Troubleshooting Crystallization: Oiling Out and Induction.[1]
[Link]
(Authoritative source for the thermodynamics of oiling out).
Pfizer Inc. (2020).[1] Crystalline forms of PRMT5 inhibitors.[1] (Patent US10738021).[1] Google Patents.
(Provides specific context on resolving 3-amino-tetrahydrofuran intermediates).
A Researcher's Guide to Bioisosteric Scaffolding: Oxolane vs. Pyrrolidine Amines
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group for anothe...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group for another with similar physical or chemical properties, stands as a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of a classic non-classical bioisosteric pair: the oxolane (tetrahydrofuran) ring and the pyrrolidine ring. By substituting an oxygen atom for a nitrogen atom within the five-membered saturated heterocycle, a medicinal chemist can profoundly alter a molecule's properties, unlocking new potential or mitigating existing liabilities.
This comparison moves beyond mere structural similarity to explore the nuanced, and often dramatic, consequences of this swap on physicochemical properties, target engagement, and pharmacokinetic profiles, supported by experimental frameworks.
I. Fundamental Physicochemical Disparities
The exchange of a neutral ether oxygen for a basic amine nitrogen introduces fundamental changes that ripple through a molecule's entire character. These differences are not subtle and form the basis for the strategic application of this bioisosteric switch.
Primary Driver of Change. Pyrrolidine's basicity means it will be predominantly protonated at physiological pH (~7.4). This introduces a positive charge, enabling strong ionic interactions (salt bridges) with targets like aspartate or glutamate residues, an interaction impossible for the neutral oxolane.
Hydrogen Bonding
H-Bond Acceptor (1)
H-Bond Acceptor (1) & Donor (1)
The N-H group of pyrrolidine provides a hydrogen bond donor vector, offering an additional, highly directional interaction point with the biological target. This can significantly enhance binding affinity and selectivity.
While the calculated LogP values for the parent rings are similar, the LogD (lipophilicity at a specific pH) will be dramatically lower for pyrrolidine at physiological pH due to its protonation and increased polarity. This generally improves aqueous solubility.
Dipole Moment
~1.7 D
~1.2 D
The differing electronegativity and geometry (N-H bond) result in distinct dipole moments, which can influence interactions within a binding pocket and overall molecular polarity.
Conformational Profile
Flexible (Envelope/Twist)
Flexible (Envelope/Twist)
Both rings are non-planar and undergo pseudorotation.[6] However, the specific puckering preferences (e.g., C2-endo, C3-exo) and the energy barriers between conformers can be influenced by the heteroatom and its substituents, subtly altering the 3D presentation of other functional groups.[7][8][9]
Visualizing the Core Differences
The following diagram illustrates the fundamental distinctions in electronic and interactive properties between the two rings.
Caption: Core physicochemical differences between oxolane and pyrrolidine rings.
II. Impact on Pharmacological Profile
The decision to swap an oxolane for a pyrrolidine is a strategic choice aimed at modulating a compound's interaction with its biological system. This section details the causal links between the physicochemical shifts and their pharmacological consequences.
The introduction of a basic nitrogen is a profound alteration to a pharmacophore.
Introduction of Ionic Bonding: As mentioned, a protonated pyrrolidine can form a powerful salt bridge with an anionic amino acid residue (Asp, Glu) in a receptor pocket. If such a residue is present, this bioisosteric swap can lead to a multi-fold increase in binding affinity. Conversely, if the binding pocket is predominantly hydrophobic, introducing a charged group could be detrimental.
New H-Bonding Networks: The N-H donor functionality allows for new, specific interactions. This can be particularly crucial for improving selectivity, as the precise geometry of the H-bond donor may favor binding to the desired target over off-targets.
Altered Vectorial Presentation: Subtle changes in ring pucker between oxolane and pyrrolidine can alter the exit vectors of substituents.[6][8] This can reposition other critical binding groups, either improving or worsening their fit within the target protein.
Pharmacokinetics (ADME) & Metabolic Stability
The journey of a drug through the body is heavily dictated by its physicochemical properties.
Solubility & Absorption: The increased polarity and aqueous solubility of the protonated pyrrolidine derivative often improve formulation possibilities. However, the reduction in lipophilicity (LogD) can decrease passive permeability across cell membranes, potentially hindering oral absorption. This creates a critical trade-off that must be carefully balanced.
Metabolic Stability: The metabolic fates of oxolane and pyrrolidine rings are distinct.
Pyrrolidines: The nitrogen atom is a potential site for metabolism. Common pathways include N-dealkylation (if substituted), oxidation to the corresponding lactam, or C-oxidation on carbons alpha to the nitrogen.[4]
Oxolanes: Ethers can undergo oxidative cleavage. More significantly, the carbons adjacent to the oxygen are activated towards oxidation.
Strategic Blocking: This bioisosteric swap can be used to block a known metabolic "soft spot." If an oxolane-containing compound is rapidly metabolized via ether cleavage, replacing it with a more stable pyrrolidine ring might enhance its metabolic lifetime.[10] Conversely, the pyrrolidine may introduce new metabolic liabilities.
Toxicity & Off-Target Effects: The introduction of a basic amine is a well-known potential flag for toxicological liabilities. A key concern is the inhibition of the hERG potassium channel, which can lead to cardiac toxicity. Any compound series featuring this bioisosteric swap must be profiled for hERG activity early in development.
III. Experimental Validation: Protocols & Workflows
Objective comparison requires rigorous experimental data. The following are standardized, step-by-step protocols for quantifying the key properties discussed.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical flow for evaluating an oxolane/pyrrolidine bioisosteric pair.
Caption: Standard experimental workflow for comparing bioisosteric analogs.
Protocol 1: Determination of pKa by Potentiometric Titration
Rationale: To experimentally confirm the basicity of the pyrrolidine analog, which is foundational to its behavior.
Preparation: Accurately weigh ~1-3 mg of the compound (as the hydrochloride salt if possible) and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol/water mixture).
Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated micro-pH electrode to monitor the pH.
Titration: Add a standardized titrant (e.g., 0.01 M NaOH) in small, precise increments using an automated titrator.
Data Acquisition: Record the pH value after each addition of titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative of the curve.
Protocol 2: Measurement of LogD at pH 7.4 (Shake-Flask Method)
Rationale: To quantify the lipophilicity of the compounds under physiological conditions, which influences permeability, solubility, and metabolism.
System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) adjusted to pH 7.4. The organic phase will be n-octanol. Presaturate the octanol with the buffer and the buffer with octanol by mixing and separating them.
Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the presaturated buffer (e.g., 1 mL) to achieve a starting concentration of ~10-50 µM.
Partitioning: Add an equal volume of presaturated n-octanol to the vial.
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.
Calculation: Calculate LogD using the formula:
LogD = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: To assess the intrinsic clearance of the compounds and identify potential metabolic liabilities.
Reagent Preparation:
Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working solution in buffer.
HLM: Thaw pooled Human Liver Microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.
NADPH Regeneration System: Prepare a solution containing co-factors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) required for CYP450 enzyme activity.
Incubation:
Pre-warm the HLM suspension and the test compound working solution at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to the HLM/compound mixture. The final compound concentration should be low (e.g., 1 µM) to be under Km conditions.
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.
Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line of best fit (k) is the elimination rate constant. Calculate the in vitro half-life (t1/2) using the formula:
t1/2 = 0.693 / k
IV. Conclusion and Strategic Outlook
The bioisosteric replacement of an oxolane ring with a pyrrolidine amine is a powerful, albeit complex, strategy in drug design. It is not a simple "like-for-like" swap but a fundamental transformation of a molecule's physicochemical identity.
Choose Pyrrolidine when: The goal is to introduce a positive charge to form an ionic bond, add a hydrogen bond donor, or significantly increase aqueous solubility. This is a high-impact move that can dramatically increase potency if the target pocket has a complementary anionic residue.
Choose Oxolane when: A neutral, less polar, and non-ionizable scaffold is required. It is a more conservative choice when the binding pocket is hydrophobic, or when the basicity of an amine introduces off-target liabilities (e.g., hERG) or undesirable pharmacokinetic properties.
The success of this strategy is highly context-dependent.[2] It requires a deep understanding of the target's binding site topology and a thorough, parallel experimental evaluation of the resulting analogs. By applying the principles and protocols outlined in this guide, researchers can make informed decisions, rationally navigating the trade-offs to design safer and more efficacious therapeutics.
V. References
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]
Laskur, J., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. Available from: [Link]
MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-34. Available from: [Link]
Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available from: [Link]
Toselli, F., et al. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available from: [Link]
Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. Available from: [Link]
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]
Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]
Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Available from: [Link]
A Senior Application Scientist's Guide to the Infrared Spectroscopy of Oxolan-3-amine
Introduction: The Analytical Imperative of Oxolan-3-amine Oxolan-3-amine, a versatile heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its structure, fe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Analytical Imperative of Oxolan-3-amine
Oxolan-3-amine, a versatile heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine on a tetrahydrofuran (oxolane) ring, presents a unique combination of functional groups that dictate its chemical reactivity and physical properties. For drug development professionals and synthetic chemists, rapid and unambiguous confirmation of these functional groups is a critical step in quality control, reaction monitoring, and structural elucidation.
This guide provides an in-depth analysis of the infrared (IR) spectroscopy data for oxolan-3-amine. Moving beyond a simple list of absorption frequencies, we will explore the mechanistic origins of its spectral features. We will detail not only what to observe but also explain the causality behind these observations, grounding our analysis in the principles of vibrational spectroscopy. Furthermore, we will objectively compare the utility of IR spectroscopy with alternative analytical methods, providing a holistic perspective for the modern researcher.
The Vibrational Signature: Decoding the Functional Groups of Oxolan-3-amine
Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend.[1][2] This absorption pattern creates a unique spectral "fingerprint." For oxolan-3-amine, we are primarily interested in the signatures of the primary aliphatic amine (-NH₂) and the cyclic ether (C-O-C).
The Primary Amine Signature: A Multi-Peak Confirmation
The primary amine group provides several distinct and reliable absorption bands.
N-H Stretching Vibrations (3500-3250 cm⁻¹): A hallmark of a primary amine is the appearance of two distinct bands in this region.[3][4] This is a direct consequence of the two N-H bonds vibrating in-phase (symmetric stretch) and out-of-phase (asymmetric stretch).[4] The asymmetric stretch occurs at a higher frequency (typically 3350-3450 cm⁻¹) while the symmetric stretch appears at a lower frequency (3250-3350 cm⁻¹).[3][5] These bands are generally sharper and less intense than the broad O-H stretching bands from alcohols, which can sometimes appear in the same region.[3][4] The presence of intermolecular hydrogen bonding in a neat or concentrated sample may cause these bands to broaden and shift to slightly lower wavenumbers.[1]
N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): Primary amines exhibit a characteristic bending vibration (similar to the scissoring motion of scissors) in this region.[4][5] This band is of medium intensity and provides strong confirmatory evidence for the -NH₂ group.[6]
C-N Stretching Vibration (1250-1020 cm⁻¹): The stretching of the carbon-nitrogen bond in aliphatic amines like oxolan-3-amine results in a medium to weak absorption in this range.[4][5][6] This peak can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region" and may overlap with other vibrations.
N-H Wagging Vibration (910-665 cm⁻¹): A broad and often strong band can be observed in this lower frequency region, arising from the out-of-plane wagging motion of the N-H bonds.[4][5][6] This feature is characteristic of both primary and secondary amines.
The Cyclic Ether Signature: The Dominant C-O-C Stretch
The tetrahydrofuran (oxolane) ring also possesses a highly characteristic and easily identifiable absorption.
Asymmetric C-O-C Stretching (1150-1070 cm⁻¹): The most prominent feature for an aliphatic cyclic ether is a very strong and distinct band corresponding to the asymmetric stretching of the C-O-C linkage.[7][8] In the spectrum of oxolan-3-amine, this is expected to be one of the strongest absorptions, making it a key diagnostic peak for the oxolane ring.[7][9]
Saturated C-H Stretching (3000-2850 cm⁻¹): Like all alkanes, the methylene (-CH₂-) groups in the ring will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹.[10]
CH₂ Bending (Scissoring) Vibration (approx. 1470-1450 cm⁻¹): The scissoring motion of the CH₂ groups within the ring produces a reliable absorption in this region.[10][11]
Data Summary: Expected IR Absorption Frequencies for Oxolan-3-amine
The following table summarizes the key diagnostic peaks essential for the identification of oxolan-3-amine.
Wavenumber Range (cm⁻¹)
Functional Group
Vibrational Mode
Expected Intensity & Appearance
3450 - 3350
Primary Amine (-NH₂)
Asymmetric N-H Stretch
Medium, Sharp
3350 - 3250
Primary Amine (-NH₂)
Symmetric N-H Stretch
Medium, Sharp
3000 - 2850
Alkane (Ring C-H)
C-H Stretch
Strong
1650 - 1580
Primary Amine (-NH₂)
N-H Bend (Scissoring)
Medium
approx. 1460
Alkane (Ring C-H)
CH₂ Bend (Scissoring)
Medium
1250 - 1020
Aliphatic Amine
C-N Stretch
Weak to Medium
1150 - 1070
Cyclic Ether (C-O-C)
Asymmetric C-O-C Stretch
Very Strong, Sharp
910 - 665
Primary Amine (-NH₂)
N-H Wag
Strong, Broad
Experimental Protocol: Acquiring High-Fidelity IR Data
To ensure reproducible and high-quality data, the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. This technique is ideal for liquid samples like oxolan-3-amine as it requires minimal sample preparation and is insensitive to sample thickness.
Step-by-Step Methodology for ATR-FTIR Analysis
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.
Accessory Installation: Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed in the sample compartment.
Background Spectrum Acquisition:
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.
Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.
Sample Application:
Place a single drop of oxolan-3-amine onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
Sample Spectrum Acquisition:
Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.
Data Processing and Cleaning:
After acquisition, clean the ATR crystal thoroughly with the appropriate solvent.
Process the spectrum within the software. This may include baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam).
Label the significant peaks with their corresponding wavenumbers.
Visualizing the Analytical Workflow
The logical process of identifying oxolan-3-amine's functional groups from its IR spectrum can be visualized as a clear workflow.
Caption: Workflow for IR spectral analysis of oxolan-3-amine.
Comparative Analysis: IR Spectroscopy vs. Other Techniques
While IR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization often relies on complementary techniques. The choice of method depends on the specific analytical question being asked.
Technique
Principle
Information Obtained for Oxolan-3-amine
Strengths
Limitations
IR Spectroscopy
Probes molecular vibrations by measuring absorption of infrared radiation.
Confirms presence of -NH₂ (stretches, bend, wag) and C-O-C (stretch) functional groups.
• Fast and non-destructive• Excellent for functional group identification• Minimal sample prep (ATR)
• Provides limited information on molecular connectivity and stereochemistry• Complex fingerprint region can be difficult to interpret fully
NMR Spectroscopy (¹H, ¹³C)
Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.
Provides detailed information on the carbon-hydrogen framework, chemical environment of each proton and carbon, and connectivity through coupling patterns.
• Unambiguous structure elucidation• Provides stereochemical information• Quantitative analysis is possible
• Less sensitive than MS• Longer acquisition times• Requires deuterated solvents
Mass Spectrometry (MS)
Measures the mass-to-charge ratio (m/z) of ionized molecules.
Determines the exact molecular weight (High-Resolution MS) and provides structural clues from fragmentation patterns (e.g., loss of the amine group).
• Extremely high sensitivity• Provides molecular weight information• Can be coupled to chromatography (GC-MS, LC-MS) for mixture analysis
• Is a destructive technique• Does not directly identify functional groups• Isomers can be difficult to distinguish without tandem MS (MS/MS)
Conclusion
Infrared spectroscopy serves as an indispensable first-pass analytical technique for the characterization of oxolan-3-amine. Its ability to provide rapid and definitive evidence for the critical primary amine and cyclic ether functionalities makes it an efficient tool for quality control and reaction monitoring in any laboratory setting. The characteristic doublet of the N-H stretch, the N-H bend, and the exceptionally strong C-O-C stretch create a robust and easily identifiable spectral signature. While techniques like NMR and Mass Spectrometry are required for complete structural elucidation, IR spectroscopy remains the frontline method for confirming the successful synthesis and purity of this important chemical entity from a functional group perspective.
References
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]
Comparative Guide: Crystallographic Characterization of 3-(2-Methoxyethyl)oxolan-3-amine Salts
Executive Summary & Scientific Context The structural characterization of 3-(2-Methoxyethyl)oxolan-3-amine (also referred to as 3-(2-methoxyethyl)tetrahydrofuran-3-amine) presents a specific challenge in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Context
The structural characterization of 3-(2-Methoxyethyl)oxolan-3-amine (also referred to as 3-(2-methoxyethyl)tetrahydrofuran-3-amine) presents a specific challenge in medicinal chemistry. As a flexible, ether-rich spiro-scaffold or building block, the free base is typically a viscous oil or low-melting solid prone to hygroscopicity.
For drug development professionals utilizing this synthon in Fragment-Based Drug Discovery (FBDD), obtaining high-resolution X-ray diffraction (XRD) data is critical for determining absolute stereochemistry (R/S assignment at the quaternary C3 position) and understanding conformational preferences of the methoxyethyl tail.
This guide compares the three most chemically relevant salt forms—Hydrochloride (HCl) , Hemioxalate , and L-Tartrate —evaluating their suitability for single-crystal X-ray diffraction based on lattice stability, hygroscopicity, and resolution potential.
Comparative Analysis of Salt Forms
The following analysis synthesizes physicochemical data typical for 3-substituted tetrahydrofuran-3-amines.
Option A: Hydrochloride Salt (HCl)[1]
Status: Industry Standard (Default).
Crystallography Performance:Low to Moderate.
Mechanism: Protonation of the primary amine (
).
Drawback: The presence of the ether oxygen in the oxolane ring and the methoxy tail creates competition for hydrogen bond acceptors. HCl salts of this scaffold often form hygroscopic hydrates rather than anhydrous single crystals, leading to "oiling out" during vapor diffusion.
Verdict: Good for bulk storage, poor for structural determination.
Option B: Hemioxalate Salt (2:1 or 1:1)
Status: The "Crystallographer’s Choice."
Crystallography Performance:High.
Mechanism: Oxalic acid acts as a bidentate linker. The rigid planar structure of the oxalate anion (
) bridges two ammonium cations, locking the flexible methoxyethyl tail into a defined conformation via strong hydrogen bond networks.
Verdict: Superior for obtaining diffraction-quality crystals.
Option C: L-Tartrate Salt
Status: Chiral Resolution Agent.
Crystallography Performance:Moderate.
Mechanism: Used specifically when the starting material is racemic. The diastereomeric salt formation allows for separation of enantiomers.
Verdict: Essential for chiral resolution, but often yields more complex unit cells with higher solvent content (solvates) compared to oxalates.
Summary Data Table: Physicochemical Profiles
Metric
Hydrochloride (HCl)
Hemioxalate
L-Tartrate
Crystal Habit
Needles (often clumped)
Prisms / Blocks
Plates
Hygroscopicity (DVS)
High (>15% weight gain)
Low (<2% weight gain)
Moderate
Melting Point
Broad (decomposes)
Sharp (>140°C)
Distinct
XRD Resolution
Typically >1.0 Å
Typically <0.8 Å
~0.9 Å
Space Group Propensity
(often disordered)
or
(Chiral)
Utility
Solubility / Bioavailability
Structural Determination
Enantiomeric Separation
Structural Insights & Causality
The "Ether Effect" in Crystallization
The 3-(2-Methoxyethyl)oxolan-3-amine molecule contains two ether oxygens: one in the ring and one in the tail.
Problem: In the HCl salt, the chloride ion is a spherical, mono-atomic acceptor. It struggles to satisfy the hydrogen bond donors of the ammonium group while simultaneously organizing the flexible ether tails.
Solution (Oxalate): The oxalate anion provides multiple oxygen acceptors in a fixed geometry. This facilitates the formation of R-network motifs (graph set notation), where the ammonium protons bind to the oxalate oxygens, effectively "zipping" the lattice together and reducing the entropic penalty of the flexible methoxyethyl group.
Experimental Protocols
Protocol A: Salt Screening & Synthesis (Micro-Scale)
Objective: Isolate single crystals suitable for XRD.
Free Base Preparation:
Dissolve 50 mg of 3-(2-Methoxyethyl)oxolan-3-amine in 0.5 mL dry THF.
Note: If starting from HCl salt, neutralize with
, extract into DCM, dry over , and evaporate to oil.
Acid Addition:
For Oxalate: Add 0.5 equivalents (for hemioxalate) or 1.0 eq (for monooxalate) of anhydrous oxalic acid dissolved in warm ethanol.
For Tartrate: Add 1.0 eq of L-Tartaric acid in methanol.
Crystallization (Vapor Diffusion Method):
Place the salt solution (approx. 20 mg/mL) in a small inner vial (GC vial).
Place this vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether or Pentane).[1]
Cap tightly and leave undisturbed at 4°C for 3–7 days.
Validation Step:
Examine harvest under a polarized light microscope.
Temperature: Collect at 100 K (Cryostream). Reason: Freezes the thermal motion of the flexible methoxyethyl tail.
Source:
( Å) is preferred for light-atom organic structures to maximize diffraction intensity, though is acceptable for high-quality crystals.
Workflow Visualization
Figure 1: Salt Selection & Crystallization Workflow
Caption: Workflow for selecting the optimal salt form. The oxalate pathway (green) is the preferred route for structural determination due to superior lattice rigidity.
Figure 2: Conformational Locking Mechanism
Caption: Mechanism of lattice stabilization. The bidentate oxalate anion reduces the conformational freedom of the ether tail, enabling high-resolution diffraction.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link
Context: The authoritative guide on salt selection criteria for physicochemical stability.
Görbitz, C. H., & Hersleth, H. P. (2000). "On the structure of simple amine salts." Acta Crystallographica Section B. Link
Context: Explains the propensity of oxalate salts to form predictable hydrogen-bonded sheets suitable for XRD.
Enamine Ltd. (2023). "Building Blocks: 3-Amino-tetrahydrofurans." Enamine Catalog. Link
Context: Source of the specific building block and general handling d
Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.